molecular formula C20H24N6O2 B2966227 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide CAS No. 1351594-56-3

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2966227
CAS No.: 1351594-56-3
M. Wt: 380.452
InChI Key: KUOLPZPDOHLXLR-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a novel, synthetic small molecule designed for advanced chemical and pharmacological research. This compound features a complex hybrid structure that incorporates multiple privileged heterocyclic pharmacophores, including a 3,5-dimethyl-1H-pyrazol-1-yl moiety, a pyridazin-3-yl core, and a furan-2-ylmethyl group linked via a piperidine-4-carboxamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry, particularly for probing structure-activity relationships in heterocyclic compounds. The 3,5-dimethylpyrazole unit is a well-established scaffold in agrochemical and pharmaceutical agents, known for its versatile biological properties . The pyridazinone core, as demonstrated in recent patent literature, is a key structural feature in compounds being investigated for the modulation of challenging biological targets, such as the MYC family of proto-oncogenes, which are implicated in numerous cell proliferation diseases and disorders . Furthermore, the integration of a furan ring and a carboxamide linkage enhances the molecule's potential for forming critical hydrogen bonds with biological targets, influencing its pharmacokinetic profile and binding affinity. This product is provided exclusively for research and development purposes in laboratory settings. It is intended for use by qualified professionals and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-12-15(2)26(24-14)19-6-5-18(22-23-19)25-9-7-16(8-10-25)20(27)21-13-17-4-3-11-28-17/h3-6,11-12,16H,7-10,13H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOLPZPDOHLXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4OC_{17}H_{22}N_{4}O. Its structure features a piperidine ring, a pyridazine moiety substituted with a pyrazole group, and a furan-derived side chain. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight302.38 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Antimicrobial Activity

Recent studies have indicated that compounds with pyrazole and pyridazine scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The structural features of the compound may enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy.

Anti-inflammatory Effects

Research into pyrazole derivatives has demonstrated their potential as anti-inflammatory agents. A study highlighted that certain pyrazole-based compounds can inhibit pro-inflammatory cytokines, suggesting that the compound may possess similar properties . The mechanism likely involves modulation of signaling pathways associated with inflammation.

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine core has been associated with anticancer activity. Compounds derived from this structure have shown selective cytotoxicity towards various cancer cell lines, including breast and colon cancer . The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with specific cellular targets involved in cell cycle regulation.

Enzymatic Inhibition

The compound's diverse functional groups suggest potential for enzymatic inhibition. Studies have reported that pyrazole derivatives can act as inhibitors for various enzymes, including kinases and phosphodiesterases . This mechanism may contribute to the compound's overall pharmacological profile.

Study 1: Synthesis and Evaluation of Analogues

In a recent study, researchers synthesized several analogues of the compound and evaluated their biological activities. Among these, one derivative exhibited significant anti-tubercular activity with an IC90 value of 3.73 μM . This finding underscores the importance of structural modifications in enhancing biological efficacy.

Study 2: In Vivo Anti-inflammatory Assessment

Another study investigated the anti-inflammatory effects of related pyrazole compounds in an animal model. Results indicated a marked reduction in edema and inflammatory markers following treatment with these compounds, highlighting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

Core Heterocycle : Pyridazine (target compound) vs. pyrimidine or pyrazolo-pyridine . Pyridazine’s adjacent nitrogen atoms may enhance electron-deficient character, influencing binding to ATP pockets or metal ions.

Carboxamide Position : Piperidine-4-carboxamide (target) vs. piperidine-3-carboxamide —this positional difference could alter conformational preferences and target engagement.

Bioisosteric Replacements : Replacing 3,5-dimethylpyrazole (target) with 1,2,4-triazole introduces additional hydrogen-bonding capacity but reduces lipophilicity.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s pyridazine core is less commonly used than pyrimidine or pyrazole-fused systems , which may complicate synthesis but offer novel intellectual property opportunities.
  • Pharmacokinetic Predictions : The furan substituent likely improves aqueous solubility compared to phenyl analogs , while the dimethylpyrazole enhances membrane permeability.
  • Target Selectivity : Pyridazine derivatives often exhibit selectivity for kinases (e.g., JAK2, EGFR) due to their ability to mimic purine scaffolds . However, the absence of a thiadiazole or triazole may reduce off-target interactions with cysteine-rich proteins.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, and how can reaction yields be optimized?

  • Methodology : Start with coupling reactions between pyridazine and pyrazole intermediates. For example, describes a Pd-catalyzed cross-coupling of iodopyrazole derivatives with amines under basic conditions (cesium carbonate) at 35°C for 48 hours . Optimize yields by adjusting catalyst loading (e.g., copper(I) bromide in ) or solvent polarity (e.g., dimethyl sulfoxide for solubility). Purify via gradient chromatography (e.g., ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology : Use 1^1H/13^13C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridine protons in ) . High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 215 [M+H]+ in ) . IR spectroscopy can identify carbonyl stretches (e.g., 3298 cm1^{-1} for NH in ) .

Q. How can researchers address poor solubility of this compound during in vitro assays?

  • Methodology : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. notes that PubChem-derived physicochemical data (e.g., logP, hydrogen bond donors/acceptors) can guide solvent selection . Sonication or heating (≤40°C) may improve dissolution without degrading thermally sensitive moieties .

Advanced Research Questions

Q. How can conflicting NMR data post-synthesis be resolved?

  • Methodology : Confirm deuterated solvent purity and exclude residual protons (e.g., CDCl3_3 vs. DMSO-d6_6 shifts in ) . Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for piperidine and pyridazine protons. Compare experimental data with computed spectra (e.g., via ACD/Labs or ChemDraw) to identify impurities or tautomers .

Q. What computational strategies predict the compound’s target interactions and binding affinity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of related targets (e.g., kinases or GPCRs). highlights pyrazole-carbothioamide derivatives docked into enzyme active sites to study steric and electronic complementarity . MD simulations (GROMACS) can assess binding stability over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for structural analogs?

  • Methodology : Systematically modify substituents on the pyrazole (e.g., 3,5-dimethyl groups) and furan rings (e.g., methyl vs. halogen substitutions). demonstrates synthetic routes to fluorinated piperidine analogs, which can be tested for improved metabolic stability . Use free-energy perturbation (FEP) calculations to prioritize substituents with predicted ΔΔG < 1 kcal/mol .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

  • Methodology : Employ CRISPR-Cas9 knockout of putative targets (e.g., kinases) to confirm on-target effects. Use isoTOP-ABPP for proteome-wide engagement profiling (’s DoE principles apply here) . For contradictory bioactivity data, apply orthogonal assays (e.g., SPR for binding vs. cellular thermal shift assays) .

Data Contradiction & Optimization

Q. How to reconcile discrepancies between computational predictions and experimental bioassay results?

  • Methodology : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies. identifies pyrazole-carbothioamide derivatives where π-stacking interactions were overestimated in silico . Validate with alanine-scanning mutagenesis of the target protein .

Q. What statistical models optimize reaction conditions for scale-up synthesis?

  • Methodology : Apply Design of Experiments (DoE) using JMP or Minitab. used central composite design to optimize flow-chemistry parameters (temperature, residence time) for diazomethane synthesis, achieving 85% yield . Use ANOVA to identify significant factors (e.g., catalyst type > solvent polarity) .

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